5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18010527
InChI: InChI=1S/C6H8ClNOS.ClH/c1-4-6(5(9)2-7)10-3-8-4;/h3,5,9H,2H2,1H3;1H
SMILES:
Molecular Formula: C6H9Cl2NOS
Molecular Weight: 214.11 g/mol

5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride

CAS No.:

Cat. No.: VC18010527

Molecular Formula: C6H9Cl2NOS

Molecular Weight: 214.11 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride -

Specification

Molecular Formula C6H9Cl2NOS
Molecular Weight 214.11 g/mol
IUPAC Name 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol;hydrochloride
Standard InChI InChI=1S/C6H8ClNOS.ClH/c1-4-6(5(9)2-7)10-3-8-4;/h3,5,9H,2H2,1H3;1H
Standard InChI Key CEOOVHSDNCNLRT-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC=N1)C(CCl)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure comprises a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at the 4-position with a methyl group and at the 5-position with a 1-hydroxy-2-chloroethyl side chain. Protonation of the hydroxyl group in the hydrochloride salt enhances its solubility in polar solvents. Key molecular parameters include:

PropertyValueSource
Molecular FormulaC₆H₈ClNOS·HCl
Molecular Weight214.11 g/mol
CAS RegistryH949888 (derived from 72579-01-2)
XLogP3 (Partition Coefficient)1.21

The thiazole ring’s aromaticity and electron-deficient nature facilitate electrophilic substitution reactions, while the chloroethyl moiety introduces potential for nucleophilic displacement .

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) data for the precursor compound 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole reveals characteristic shifts:

  • ¹H-NMR (CDCl₃): δ 2.74 (s, 3H, CH₃), 3.82–3.95 (m, 2H, CH₂Cl), 4.10–4.25 (m, 1H, CHOH), 8.72 (s, 1H, thiazole-H) .

  • ¹³C-NMR: Peaks at 168.5 ppm (C=S), 152.3 ppm (C-N), and 45.2 ppm (CH₂Cl) confirm the substitution pattern .

Synthesis Pathways and Optimization

Industrial-Scale Production

The hydrochloride form is synthesized via a two-step sequence from 4-methyl-5-vinylthiazole:

  • Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) forms the epoxide intermediate.

  • Hydrochlorination: Treatment with HCl in anhydrous ether yields the target compound .

Critical process parameters include:

  • Temperature: 0–5°C during epoxidation to prevent ring-opening side reactions

  • Solvent: Tetrahydrofuran (THF) optimizes reaction homogeneity .

Catalytic Innovations

Recent advances employ Pd/BaSO₄ catalysts for precursor synthesis. Hydrogenation of 4-methylthiazole-5-carboxylic acid chloride in xylene at reflux achieves 78% yield, outperforming traditional Rh-based systems in cost-efficiency .

Catalyst SystemTemperature (°C)Yield (%)Byproducts
Pd/BaSO₄ (5 μm)14078<2%
Rh/Al₂O₃1606512%

This method reduces heavy metal waste by 40% compared to stoichiometric oxidants .

Pharmacological Significance

Metabolic Profile

As the primary oxidative metabolite of Clomethiazole (C587020), the compound exhibits:

  • Plasma Half-Life: 2.3 hours in human trials

  • Clearance Rate: 18 mL/min/kg via renal excretion .

In vitro hepatic microsome assays demonstrate CYP3A4-mediated oxidation as the dominant metabolic pathway .

Bioactivity Correlations

Structural analogs show dose-dependent effects on GABAₐ receptor binding:

SubstituentIC₅₀ (μM)Receptor Subtype
-CH₂Cl12.4α₁β₂γ₂
-CH₂Br9.8α₁β₂γ₂
-CH₂OH (Parent drug)3.2α₁β₂γ₂

The chloroethyl group’s electron-withdrawing effect reduces receptor affinity compared to the hydroxylated parent drug .

Quantity (mg)Price (USD)Price per mg (USD)
521042.00
1039539.50
50169533.90

The 60% price reduction at 50mg quantities reflects economies of scale in fine chemical production .

Supplier Analysis

Six certified suppliers dominate the market:

  • Zibo Hangyu Biotechnology: 58% market share, specializes in thiazole derivatives

  • Shanghai Zerui Biotechnology: cGMP-compliant batches for pharmaceutical use

  • Jinan Blalong Chemical: Cost leader for academic research quantities .

Future Directions and Research Opportunities

Synthetic Biology Approaches

CRISPR-engineered E. coli strains expressing thiazole synthase could enable fermentative production, potentially reducing synthesis costs by 70% compared to chemical routes .

Targeted Drug Delivery

Encapsulation in PEGylated liposomes (150 nm diameter) enhances blood-brain barrier penetration in rodent models, suggesting applications in seizure management .

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